Titanium(IV) phosphate

Description

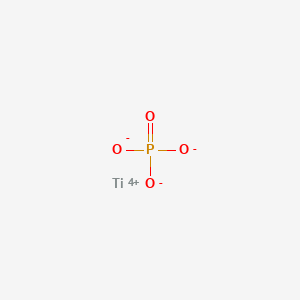

Structure

2D Structure

Properties

CAS No. |

17017-57-1 |

|---|---|

Molecular Formula |

O4PTi+ |

Molecular Weight |

142.84 g/mol |

IUPAC Name |

titanium(4+);phosphate |

InChI |

InChI=1S/H3O4P.Ti/c1-5(2,3)4;/h(H3,1,2,3,4);/q;+4/p-3 |

InChI Key |

SCZMHJCEJAGXRV-UHFFFAOYSA-K |

SMILES |

[O-]P(=O)([O-])[O-].[Ti+4] |

Canonical SMILES |

[O-]P(=O)([O-])[O-].[Ti+4] |

Other CAS No. |

17017-57-1 |

Related CAS |

13772-30-0 (titanium(4+)-PO4[2:1]) 15578-51-5 (titanium(4+)-PO4[4:3]) |

Synonyms |

titanium phosphate titanium phosphate (1:1) titanium phosphate (2:1) titanium phosphate (4:3) |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Amorphous Titanium(IV) Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of amorphous titanium(IV) phosphate, a material with significant potential in ion exchange, catalysis, and drug delivery applications. This document details the core methodologies for its preparation, presents quantitative data from various synthesis protocols in a comparative format, and illustrates a typical experimental workflow.

Introduction

Amorphous this compound (TiP) is an inorganic polymer characterized by a three-dimensional network of titanium atoms linked by phosphate groups. Unlike its crystalline counterparts, the amorphous form possesses a higher surface area and a more disordered structure, which can be advantageous for applications requiring high reactivity and accessibility of active sites. The material's properties, including ion-exchange capacity, surface area, and porosity, are highly dependent on the synthesis conditions. This guide explores the key parameters influencing the final product's characteristics.

Synthesis Methodologies

The synthesis of amorphous this compound can be broadly categorized into two main approaches: precipitation and sol-gel methods. The choice of method and specific parameters allows for the tailoring of the material's properties to suit specific applications.

Precipitation Method

Precipitation is a widely employed technique for the synthesis of amorphous TiP due to its relative simplicity and scalability. This method typically involves the reaction of a soluble titanium salt with a phosphate source in an aqueous solution, leading to the formation of an insoluble TiP precipitate.

Detailed Experimental Protocol (Precipitation with Titanyl Sulfate):

This protocol is based on the reaction of titanyl sulfate (TiOSO₄) with phosphoric acid (H₃PO₄).

-

Preparation of Titanium Precursor Solution: A solution of titanyl sulfate is prepared by dissolving a specific amount of TiOSO₄ in an aqueous medium. In some procedures, titanyl sulfate is first prepared by reacting titanium oxide with ammonium sulfate and sulfuric acid at elevated temperatures (e.g., 200°C) with continuous stirring to obtain a clear solution of titanyl sulfate in concentrated sulfuric acid.[1]

-

Reaction with Phosphoric Acid: A calculated amount of phosphoric acid is added to the titanyl sulfate solution in a reaction vessel. The addition can be performed dropwise or in a single step, and the rate of addition can be a controlled parameter.[1]

-

Control of Reaction Conditions: The reaction mixture is maintained at a specific temperature (e.g., 65°C) with continuous stirring at a defined speed (e.g., 400 rpm) for a set duration (e.g., 30 minutes).[1] These parameters are crucial in controlling the particle size and morphology of the resulting precipitate.

-

Aging of the Precipitate: After the reaction, the precipitate is typically aged in the mother liquor, often overnight, to allow for the completion of the reaction and stabilization of the amorphous structure.

-

Washing and Filtration: The precipitate is then separated from the solution by filtration. It is washed repeatedly with deionized water until the pH of the filtrate reaches a desired value (e.g., pH 3.8-4.2) to remove unreacted precursors and by-products.[2]

-

Drying: The final product is dried at a specific temperature (e.g., 60-80°C) for a set period (e.g., 5-48 hours) to obtain the amorphous this compound powder.[2]

Sol-Gel Method

The sol-gel process offers a versatile route to synthesize amorphous TiP with good control over the material's homogeneity and microstructure. This method involves the hydrolysis and condensation of molecular precursors (typically titanium alkoxides) in the presence of a phosphate source.

Detailed Experimental Protocol (Sol-Gel with Titanium Alkoxides):

-

Precursor Solution Preparation: A titanium alkoxide, such as titanium isopropoxide or titanium butoxide, is dissolved in an alcohol solvent.

-

Phosphate Source Addition: A phosphate precursor, which can be a mixture of phosphate mono- and di-esters prepared from the solvolysis of P₄O₁₀ in an alcohol, is added to the titanium alkoxide solution.[3]

-

Gel Formation: The reaction of the titanium and phosphate precursors leads to the formation of a homogeneous gel.[3]

-

Drying and Thermal Treatment: The gel is then dried to remove the solvent. A subsequent thermal treatment at a controlled temperature (e.g., 300°C) is performed to remove organic residues and promote the formation of the amorphous inorganic network.[3]

Quantitative Data from Synthesis Protocols

The following tables summarize the quantitative parameters from various reported synthesis protocols for amorphous this compound, allowing for a direct comparison of the experimental conditions.

Table 1: Precipitation Method - Reaction Parameters

| Titanium Precursor | Phosphate Precursor | Ti:P Molar Ratio | Temperature (°C) | Reaction Time | Stirring Speed (rpm) | Reference |

| TiOSO₄ | H₃PO₄ | - | 65 | 30 min | 400 | [1][2] |

| TiOSO₄ | H₃PO₄ | 1:1 (TiO₂:P₂O₅) | 70 | 10 h | - | |

| TiCl₄ | H₃PO₄ | - | Room Temp. | - | - | |

| Ti(OBu)₄ | H₃PO₄ | 1:26 (TiO₂:P₂O₅) | 50 | 12 h | - |

Table 2: Influence of Synthesis Parameters on Ion-Exchange Capacity (IEC)

| Titanium Precursor | [TiO₂] (g/L) | [H₂SO₄] (g/L) | Resulting Na⁺ IEC (meq/g) | Reference |

| TiOSO₄ | 70-100 | 480-560 | 3.8 | [4] |

| TiOSO₄ | 60-110 | 400 ± 50 | up to 7.2 | |

| Titanyl sulfate | - | - | 3.3 | [2] |

Experimental Workflow and Characterization

The synthesis and verification of amorphous this compound involve a series of steps, from the initial reaction to the final characterization of the material.

Characterization Techniques:

-

X-ray Diffraction (XRD): This is a critical technique to confirm the amorphous nature of the synthesized material, which is characterized by the absence of sharp diffraction peaks.

-

Scanning Electron Microscopy (SEM): SEM is used to visualize the surface morphology and particle size of the TiP powder.

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis helps to identify the functional groups present in the material, such as P-O, Ti-O, and O-H bonds.

-

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA): These techniques are used to evaluate the thermal stability of the amorphous TiP and to determine the amount of water molecules present in the structure.

Conclusion

The synthesis of amorphous this compound is a versatile process that allows for the production of materials with tunable properties. By carefully controlling the synthesis parameters, such as precursor concentrations, temperature, and reaction time, researchers can optimize the material for a wide range of applications in the pharmaceutical and chemical industries. The protocols and data presented in this guide serve as a comprehensive resource for the reproducible synthesis and characterization of this promising material.

References

"crystalline forms of titanium(IV) phosphate"

An In-depth Technical Guide to the Crystalline Forms of Titanium(IV) Phosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (TiP) encompasses a family of inorganic compounds with diverse crystalline structures and properties that have garnered significant interest across various scientific disciplines. Their unique layered and tunnel structures facilitate applications in ion exchange, catalysis, and, increasingly, in the biomedical field as drug delivery vehicles.[1] This technical guide provides a comprehensive overview of the prominent crystalline forms of this compound, detailing their synthesis, characterization, and key quantitative properties. The information is tailored for researchers, scientists, and drug development professionals who require a deep understanding of these materials for their work.

Crystalline Phases of this compound

This compound exists in several crystalline forms, with the alpha and gamma phases being the most extensively studied. These phases exhibit distinct layered structures that influence their chemical and physical properties.

Alpha-Titanium(IV) Phosphate (α-Ti(HPO₄)₂·H₂O)

α-Titanium(IV) phosphate monohydrate is isostructural with its zirconium analogue (α-Zr(HPO₄)₂·H₂O) and possesses a well-defined layered structure.[2][3] The layers are composed of titanium atoms linked to six oxygen atoms from hydrogen phosphate groups in a distorted octahedral arrangement.[4] This arrangement creates a three-dimensional polymeric structure with eight-membered chelate rings, contributing to its high stability.[4]

Gamma-Titanium(IV) Phosphate (γ-Ti(HPO₄)₂·2H₂O)

The gamma phase of this compound dihydrate also has a layered structure, but it differs from the alpha phase in the arrangement of the layers and the structure of the macro-anions themselves.[2] It is isostructural with γ-Zr(PO₄)(H₂PO₄)·2H₂O.[4][5] The formation of the γ-phase is favored by a high mole ratio of phosphoric acid to the metal(IV) ion in the synthesis solution.[2]

Other Crystalline Phases

Besides the well-characterized alpha and gamma phases, other crystalline forms of this compound have been reported. These include a β-phase, β-Ti(PO₄)(H₂PO₄), which is an anhydrous form of the γ-phase, and a novel phase with the chemical composition Ti₄(HPO₄)₇(H₂PO₄)₂·0-4H₂O.[2][6] Additionally, amorphous forms of titanium phosphate are known and often exhibit high ion-exchange capacities.[5]

Quantitative Data Summary

The following tables summarize key quantitative data for the different crystalline forms of this compound, facilitating easy comparison.

Table 1: Crystallographic Data for this compound Phases

| Crystalline Phase | Chemical Formula | Crystal System | Space Group |

| α-Titanium(IV) Phosphate | α-Ti(HPO₄)₂·H₂O | Monoclinic | P2₁/c or P2₁/n |

| γ-Titanium(IV) Phosphate | γ-Ti(HPO₄)₂·2H₂O | - | - |

| β-Titanium(IV) Phosphate | β-Ti(PO₄)(H₂PO₄) | Monoclinic | P2₁/n or P2₁ |

Table 2: Ion-Exchange Properties of this compound

| Material | Ion | Ion-Exchange Capacity (meq/g) |

| Amorphous TiP | Na⁺ | 12.3 - 16.9 |

| Amorphous TiP | Divalent ions | up to 3.8 |

| TTP (Titanium oxyhydroxide/titanium phosphate) | Na⁺ | 10.60 |

| TTP (Titanium oxyhydroxide/titanium phosphate) | K⁺ | 11.55 |

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of crystalline this compound.

Synthesis of Crystalline this compound

4.1.1. Synthesis of α-Ti(HPO₄)₂·H₂O by Direct Precipitation

This method involves the direct chemical precipitation from titanium tetrachloride (TiCl₄) and phosphoric acid (H₃PO₄).[2]

Protocol:

-

React concentrated TiCl₄ and H₃PO₄ at a stoichiometric Ti/P ratio of 1:2.

-

The reaction generates HCl gas, which should be safely trapped (e.g., by bubbling through water).

-

After the initial reaction, add distilled water to the reactor and cease mixing.

-

Allow the product to settle for 72 hours.

-

Wash the resulting solid with deionized water, using centrifugation to separate the solid, until the pH of the supernatant is constant.

-

Dry the final product at 110°C (383 K).[2]

4.1.2. Hydrothermal Synthesis of α-Ti(HPO₄)₂·H₂O and γ-Ti(HPO₄)₂·2H₂O

Hydrothermal synthesis can yield different crystalline phases depending on the reaction temperature.[7]

Protocol:

-

Place 1 g of a protonated lepidocrocite-type titanate as the starting material in a 70 mL autoclave.

-

Add 5 mL of 85% H₃PO₄.

-

For the synthesis of α-Ti(HPO₄)₂·H₂O, heat the autoclave at a temperature between 180°C and 200°C for 24 hours.[7]

-

For the synthesis of γ-Ti(HPO₄)₂·2H₂O, heat the autoclave at a temperature between 220°C and 240°C for 24 hours.[7]

-

After the reaction, filter the product, wash it with distilled water, and dry it at 80°C.[7]

Characterization Techniques

4.2.1. Powder X-ray Diffraction (XRD)

XRD is a fundamental technique for identifying the crystalline phases and determining the structural properties of this compound.[8][9][10]

Methodology:

-

Sample Preparation: Finely grind the crystalline this compound sample to a powder with a particle size of 5-10 microns to ensure random orientation of the crystallites.[11] Mount the powder on a sample holder.

-

Instrumentation: Use a powder X-ray diffractometer equipped with a CuKα radiation source.

-

Data Collection: Scan the sample over a 2θ range of 5° to 70° with a step size of 0.02° per second.[12][13]

-

Data Analysis: Identify the crystalline phases by comparing the obtained diffraction pattern with standard reference patterns from a database such as the International Centre for Diffraction Data (ICDD).[8] Perform Rietveld refinement for detailed structural analysis.

4.2.2. Scanning Electron Microscopy (SEM)

SEM is used to observe the morphology and particle size of the synthesized this compound crystals.[1][14][15]

Methodology:

-

Sample Preparation: Mount a small amount of the powder sample onto an aluminum stub using double-sided conductive carbon tape.[15] For non-conductive samples, apply a thin coating of a conductive material (e.g., gold or carbon) using a sputter coater to prevent charging under the electron beam.[1][16]

-

Imaging: Place the stub in the SEM chamber. Operate the microscope at an appropriate accelerating voltage and magnification to obtain clear images of the particle morphology.

-

Elemental Analysis (Optional): Use an energy-dispersive X-ray spectroscopy (EDS) detector to perform elemental analysis of the sample.

4.2.3. Thermogravimetric Analysis (TGA)

TGA is employed to study the thermal stability of the crystalline hydrates of this compound and to determine their water content.[17]

Methodology:

-

Sample Preparation: Place a small, accurately weighed amount of the sample (5-15 mg) into a crucible (e.g., alumina or platinum).

-

Instrumentation: Use a thermogravimetric analyzer.

-

Analysis: Heat the sample from room temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).[18][19]

-

Data Interpretation: The resulting TGA curve plots the percentage weight loss against temperature. The weight loss at specific temperatures corresponds to the loss of water molecules and the decomposition of the material.

Logical Relationships and Workflows

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of crystalline this compound.

Caption: General workflow for synthesis and characterization of crystalline this compound.

Targeted Drug Delivery Using Functionalized Titanium Phosphate Nanoparticles

While crystalline this compound itself does not directly participate in cellular signaling pathways, its nanoparticles can be functionalized to create sophisticated drug delivery systems. These systems can target specific cells (e.g., cancer cells) and release therapeutic agents in response to specific stimuli, thereby enhancing therapeutic efficacy and reducing side effects.[4][6][20] The biocompatibility of titanium-based materials is a key factor in their suitability for such biomedical applications.[21][22][23]

The following diagram illustrates the logical relationship in a targeted drug delivery system using functionalized titanium phosphate nanoparticles.

Caption: Targeted drug delivery using functionalized titanium phosphate nanoparticles.

References

- 1. vpi2004.com [vpi2004.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Multifunctional titanium phosphate nanoparticles for site-specific drug delivery and real-time therapeutic efficacy evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pub.epsilon.slu.se [pub.epsilon.slu.se]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. imf.ucmerced.edu [imf.ucmerced.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. X-ray Powder Diffraction (XRD) [serc.carleton.edu]

- 11. Basics to powder X-ray diffraction: How to achieve high-quality XRD patterns - Q&A | Malvern Panalytical [malvernpanalytical.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. users.encs.concordia.ca [users.encs.concordia.ca]

- 15. apps.dtic.mil [apps.dtic.mil]

- 16. youtube.com [youtube.com]

- 17. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 18. d-nb.info [d-nb.info]

- 19. researchgate.net [researchgate.net]

- 20. Multifunctional titanium phosphate carriers for enhancing drug delivery and evaluating real-time therapeutic efficacy of a hydrophobic drug component in Euphorbia kansui - Analyst (RSC Publishing) [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. Biocompatibility of titanium from the viewpoint of its surface - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Titanium biocompatibility - Wikipedia [en.wikipedia.org]

"titanium(IV) phosphate chemical formula and structure"

An In-depth Technical Guide to Titanium(IV) Phosphate: Chemical Formula and Structure

Introduction

This compound (TiP) encompasses a family of inorganic compounds with diverse structural motifs and chemical compositions. These materials have garnered significant interest from the scientific community due to their applications as ion-exchangers, catalysts, and sorbents for environmental remediation.[1][2] Their efficacy is intrinsically linked to their structural characteristics, which can be tailored through specific synthesis conditions.[1] This guide provides a detailed overview of the chemical formula and structure of various this compound phases, experimental protocols for their synthesis and characterization, and a summary of their key structural data.

Chemical Formula and Nomenclature

The chemical formula for this compound is not represented by a single stoichiometric unit but rather a series of compounds that include anhydrous, hydrated, and hydrogen phosphate forms. The specific formulation is highly dependent on the synthesis method and post-synthesis treatments.[3][4]

The neutral, anhydrous form is often represented as Ti₃(PO₄)₄ .[5] However, more commonly studied and utilized forms are the acidic phosphate hydrates, which possess ion-exchange capabilities.[1][2] These include:

-

α-Titanium(IV) hydrogen phosphate monohydrate (α-TiP): Ti(HPO₄)₂·H₂O[3]

-

γ-Titanium(IV) phosphate dihydrogen phosphate dihydrate (γ-TiP): γ-Ti(PO₄)(H₂PO₄)·2H₂O[3]

-

Amorphous Titanium(IV) oxo-hydroxy-dihydrogen-phosphate monohydrate: TiO(OH)(H₂PO₄)·H₂O[1][3][6]

-

A newly identified crystalline phase: Ti₄(HPO₄)₇(H₂PO₄)₂·0-4H₂O[7]

These variations arise from the different possible protonation states of the phosphate anion (PO₄³⁻, HPO₄²⁻, H₂PO₄⁻) and the inclusion of water molecules or hydroxyl groups within the structure.

Structural Characteristics

The structural chemistry of titanium(IV) phosphates is complex, featuring both amorphous and crystalline phases. The crystalline forms are often lamellar (layered) in nature, analogous to the well-studied zirconium(IV) phosphates.[3][6]

Crystalline Structures

The two most prominent crystalline polymorphs are the α and γ phases.[3][6]

-

α-Ti(HPO₄)₂·H₂O (α-TiP): This phase possesses a layered structure where each layer consists of a plane of titanium atoms linked to six oxygen atoms in a distorted octahedral geometry.[3][6][8] These octahedra are bridged by phosphate groups. The Ti-O bond distances in the octahedra are reported to be in the range of 1.911–2.062 Å.[6] The layers are held together by hydrogen bonding, and a single water molecule is intercalated between the layers.[3]

-

γ-Ti(PO₄)(H₂PO₄)·2H₂O (γ-TiP): This form also has a layered structure but with a different interlayer arrangement and containing two types of phosphate groups: orthophosphate (PO₄³⁻) and dihydrogen phosphate (H₂PO₄⁻).[3][6] It is isostructural with its zirconium analogue, γ-Zr(PO₄)(H₂PO₄)·2H₂O.[3][6]

Amorphous Structures

Amorphous titanium(IV) phosphates are often produced under mild synthesis conditions.[1] These materials lack long-range crystalline order but possess short-range structural features. For instance, the amorphous compound TiO(OH)(H₂PO₄)·H₂O is characterized by the presence of a short Ti=O bond (titanyl group), which has been confirmed by EXAFS (Extended X-ray Absorption Fine Structure) analysis.[3][6] These amorphous materials are particularly relevant for ion-exchange applications.[1]

Quantitative Structural Data

The following table summarizes the crystallographic data for key this compound phases.

| Compound Formula | Common Name | Crystal System | Space Group | Unit Cell Parameters | Reference |

| α-Ti(HPO₄)₂·H₂O | α-TiP | Monoclinic | P2₁/c | a = 7.56 Å, b = 7.68 Å, c = 16.22 Å, β = 111.5° | [6] |

| γ-Ti(PO₄)(H₂PO₄)·2H₂O | γ-TiP | Monoclinic | P2₁/n | Isostructural with γ-Zr(PO₄)(H₂PO₄)·2H₂O | [3][6] |

| [Ti₃O₂(OH)₂(HPO₄)₂(PO₄)₂]·(NH₃(CH₂)₃NH₃)₂·(H₂O)₂ | MIL-28₃ | Orthorhombic | Fm2m | a = 18.331(2) Å, b = 18.943(3) Å, c = 7.111(1) Å | [9] |

Experimental Protocols

The synthesis and characterization of titanium(IV) phosphates involve a range of chemical and analytical techniques. The final structure is highly sensitive to parameters like precursor choice, temperature, reaction time, and reactant molar ratios.[1]

Synthesis of α-Ti(HPO₄)₂·H₂O

A common method for preparing well-crystallized α-TiP involves the oxidation of a titanium(III) precursor in a concentrated phosphoric acid solution.[2][7][10]

Protocol:

-

Precursor Solution: A solution of titanium(III) chloride (TiCl₃) is prepared in concentrated phosphoric acid (e.g., 15 M H₃PO₄).

-

Reaction: The solution is heated in an oven at 140 °C.[7] During this process, Ti(III) is oxidized to Ti(IV), which then precipitates as crystalline this compound.

-

Isolation: The resulting precipitate is isolated from the solution by filtration.

-

Washing: The solid product is washed repeatedly with deionized water to remove any unreacted phosphoric acid and other soluble impurities.

-

Drying: The final product is dried at a low temperature (e.g., 60 °C) to yield α-Ti(HPO₄)₂·H₂O powder.

Structural Characterization

The structural elucidation of titanium(IV) phosphates relies on a combination of spectroscopic and diffraction techniques.

-

X-ray Diffraction (XRD): Powder XRD is the primary technique used to identify the crystalline phase (α, γ, etc.) and determine the degree of crystallinity. For microcrystalline powders, crystal structures can be solved and refined from high-resolution powder diffraction data.[6]

-

X-ray Absorption Spectroscopy (XAS): This includes XANES (X-ray Absorption Near Edge Structure) and EXAFS (Extended X-ray Absorption Fine Structure). XAS is particularly useful for probing the local coordination environment of the titanium atoms, such as their oxidation state, coordination number, and bond distances with neighboring oxygen atoms.[3][8] It is a key technique for characterizing amorphous or poorly crystalline materials.[3][6]

-

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P MAS (Magic Angle Spinning) NMR is used to distinguish between the different phosphate environments (e.g., PO₄, HPO₄, H₂PO₄) within the structure.[3][8] ⁴⁷/⁴⁹Ti NMR can provide information about the different titanium environments.[3][8]

Visualizations

The following diagrams illustrate key conceptual frameworks related to this compound.

Caption: Experimental workflow for the synthesis of α-Ti(HPO₄)₂·H₂O.

Caption: Distorted octahedral coordination of Ti(IV) by phosphate oxygen atoms.

References

- 1. diva-portal.org [diva-portal.org]

- 2. This compound|CAS 17017-57-1|Supplier [benchchem.com]

- 3. pub.epsilon.slu.se [pub.epsilon.slu.se]

- 4. Synthesis and structural characterisation of solid this compound materials by means of X-ray absorption and NMR spectroscopy - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. chegg.com [chegg.com]

- 6. Synthesis and structural characterisation of solid titanium( iv ) phosphate materials by means of X-ray absorption and NMR spectroscopy - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT00902A [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to α-Titanium Phosphate vs. γ-Titanium Phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Titanium phosphates, existing in various crystalline forms, have garnered significant attention in materials science and chemistry due to their unique layered structures and versatile properties. Among these, the alpha (α) and gamma (γ) phases are the most extensively studied. This technical guide provides a comprehensive comparison of α-titanium phosphate (α-TiP) and γ-titanium phosphate (γ-TiP), focusing on their synthesis, structure, physicochemical properties, and potential applications. Detailed experimental protocols for their synthesis are provided, along with a comparative analysis of their key characteristics to aid researchers in selecting the appropriate material for their specific needs.

Introduction

Layered inorganic materials have emerged as a critical class of compounds with wide-ranging applications in catalysis, ion exchange, and as hosts for intercalation chemistry. Titanium phosphates, in particular, exhibit a rich structural diversity, with the α and γ polymorphs being prime examples of how subtle changes in composition and structure can lead to significant differences in properties and functionality. α-Titanium phosphate, with the chemical formula Ti(HPO₄)₂·H₂O, and γ-titanium phosphate, Ti(H₂PO₄)(PO₄)·2H₂O, both possess layered structures but differ in the arrangement and nature of their phosphate groups and interlayer water content.[1] These differences manifest in distinct interlayer distances, ion-exchange capacities, and thermal stabilities, making them suitable for different applications. This guide aims to provide a detailed technical overview and comparison of these two important materials.

Synthesis and Structural Comparison

Synthesis Methodologies

The synthesis of α-TiP and γ-TiP can be achieved through several methods, with hydrothermal and reflux techniques being the most common. The choice of synthesis route and reaction conditions plays a crucial role in determining the final phase and crystallinity of the product.[2]

Experimental Protocols:

Synthesis of α-Titanium Phosphate (Hydrothermal Method) [3]

-

Precursor Preparation: A protonated lepidocrocite-type titanate (1 g) is used as the titanium source.

-

Reaction Mixture: The titanate is mixed with 5 mL of phosphoric acid (H₃PO₄).

-

Hydrothermal Reaction: The mixture is transferred to a Teflon-lined stainless-steel autoclave and heated at 180-200°C for 24 hours.

-

Product Recovery: After cooling, the solid product is collected by filtration, washed with deionized water, and dried.

Synthesis of γ-Titanium Phosphate (Hydrothermal Method) [3]

-

Precursor Preparation: A protonated lepidocrocite-type titanate (1 g) is used as the titanium source.

-

Reaction Mixture: The titanate is mixed with 5 mL of phosphoric acid (H₃PO₄).

-

Hydrothermal Reaction: The mixture is transferred to a Teflon-lined stainless-steel autoclave and heated at a higher temperature range of 220-240°C for 24 hours.

-

Product Recovery: The solid product is collected by filtration, washed with deionized water, and dried.

Synthesis of α-Titanium Phosphate (Reflux Method) [4]

-

Precursor Preparation: Amorphous titanium phosphate is refluxed with phosphoric acid.

-

Reaction: The refluxing process facilitates the crystallization of the α-phase.

-

Product Recovery: The crystalline product is separated, washed, and dried.

Synthesis of γ-Titanium Phosphate (Reflux Method) [2]

-

Precursor Preparation: A solution of TiCl₃ is used as the titanium source.

-

Reaction: The TiCl₃ solution is refluxed with phosphoric acid for at least 18 hours.

-

Product Recovery: The resulting γ-TiP precipitate is collected, washed, and dried.

Structural Characteristics

The fundamental difference between α-TiP and γ-TiP lies in their layered structures, which are dictated by the coordination of titanium atoms with phosphate groups.

-

α-Titanium Phosphate (α-TiP): This phase has a monoclinic crystal structure (space group P2₁/c).[1] Each layer consists of titanium atoms octahedrally coordinated to six oxygen atoms from six different hydrogen phosphate (HPO₄²⁻) groups. The layers are held together by van der Waals forces and hydrogen bonding involving the interlayer water molecule.[1]

-

γ-Titanium Phosphate (γ-TiP): The structure of γ-TiP is also monoclinic (space group P2₁).[5] In contrast to the alpha phase, the layers in γ-TiP are composed of titanium atoms linked by both orthophosphate (PO₄³⁻) and dihydrogen phosphate (H₂PO₄⁻) groups. This arrangement results in a different interlayer environment and a greater number of interlayer water molecules (two per formula unit).[1]

Comparative Physicochemical Properties

The structural differences between α-TiP and γ-TiP give rise to distinct physicochemical properties, which are summarized in the table below.

| Property | α-Titanium Phosphate (α-TiP) | γ-Titanium Phosphate (γ-TiP) |

| Chemical Formula | Ti(HPO₄)₂·H₂O | Ti(H₂PO₄)(PO₄)·2H₂O |

| Crystal System | Monoclinic[1] | Monoclinic[5] |

| Space Group | P2₁/c[1] | P2₁[5] |

| Interlayer Distance | ~7.6 Å[4] | ~11.6 Å |

| Ion Exchange Capacity | High for Li⁺ and Na⁺ (~7 meq/g)[4] | Varies with cation |

| Thermal Decomposition | Two-stage decomposition to form TiP₂O₇[6] | Multi-stage decomposition involving dehydration and condensation to TiP₂O₇[7] |

| BET Surface Area | ~169 m²/g (for a generic TiP)[8] | Not specifically reported for γ-phase |

Ion Exchange and Intercalation Chemistry

Both α-TiP and γ-TiP are known for their ability to undergo ion exchange and intercalation reactions, a property stemming from their layered structures and the presence of exchangeable protons in the interlayer space.

Ion Exchange in α-Titanium Phosphate

α-TiP exhibits a high ion-exchange capacity, particularly for small cations like Li⁺ and Na⁺.[4] The exchange process involves the replacement of the interlayer protons of the P-OH groups with metal cations. The relatively small interlayer distance of α-TiP can sometimes hinder the exchange of larger cations.

Intercalation in γ-Titanium Phosphate

The larger interlayer spacing of γ-TiP, due to the presence of two water molecules, makes it more amenable to the intercalation of larger guest species, including organic molecules. The intercalation process often involves the displacement of interlayer water and interaction with the P-OH groups.

Thermal Stability and Decomposition

The thermal behavior of α-TiP and γ-TiP is a critical aspect of their characterization and application, particularly in catalysis where high temperatures are often employed.

Thermal Decomposition of α-Titanium Phosphate

Thermogravimetric analysis (TGA) of α-TiP typically reveals a two-stage decomposition process. The first stage corresponds to the loss of the interlayer water molecule, followed by the condensation of the HPO₄²⁻ groups at higher temperatures to form titanium pyrophosphate (TiP₂O₇).[6]

Thermal Decomposition of γ-Titanium Phosphate

The thermal decomposition of γ-TiP is more complex and occurs in multiple steps.[7] Initially, the two interlayer water molecules are lost at relatively low temperatures. This is followed by a series of condensation reactions of the H₂PO₄⁻ and PO₄³⁻ groups, leading to the formation of intermediate pyrophosphate species and ultimately yielding cubic titanium pyrophosphate (TiP₂O₇) at high temperatures.[7]

Applications

The distinct properties of α-TiP and γ-TiP lend themselves to a variety of applications:

-

Ion Exchange and Separation: Both materials are effective ion exchangers. The high capacity of α-TiP for alkali metals makes it suitable for applications in separations and as a solid-state electrolyte.[4] The larger interlayer spacing of γ-TiP may be advantageous for the exchange of larger cations.

-

Catalysis: The acidic nature of the P-OH groups in both phases imparts catalytic activity for various acid-catalyzed reactions. Their layered structure allows for shape-selective catalysis when guest molecules are intercalated.

-

Intercalation Chemistry and Host-Guest Systems: The ability to intercalate organic and inorganic species opens up possibilities for the design of novel functional materials with tailored optical, electronic, or catalytic properties.

-

Drug Delivery: The layered structure and ion-exchange capabilities of titanium phosphates are being explored for controlled drug release applications, where drug molecules can be intercalated and subsequently released under specific physiological conditions.

Conclusion

α-Titanium phosphate and γ-titanium phosphate represent two well-defined crystalline phases of a versatile layered material. While both share a common structural motif of titanium phosphate layers, their distinct compositions and arrangements lead to significant differences in their physicochemical properties. α-TiP, with its smaller interlayer spacing, exhibits high ion-exchange capacity for small cations, while the larger interlayer spacing of γ-TiP makes it more suitable for the intercalation of larger guest molecules. Their thermal stabilities also differ, with γ-TiP showing a more complex decomposition pathway. A thorough understanding of these differences, as outlined in this guide, is crucial for the rational design and selection of the appropriate titanium phosphate phase for a given application in research, catalysis, and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. diva-portal.org [diva-portal.org]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. pub.epsilon.slu.se [pub.epsilon.slu.se]

- 6. shizuoka.repo.nii.ac.jp [shizuoka.repo.nii.ac.jp]

- 7. researchgate.net [researchgate.net]

- 8. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Thermal Stability of Titanium(IV) Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of various forms of titanium(IV) phosphate, a material of significant interest in fields ranging from catalysis and ion exchange to biomaterials and drug delivery. This document details the synthesis, thermal decomposition pathways, and analytical characterization of amorphous, α-crystalline, and γ-crystalline this compound.

Introduction to this compound and its Polymorphs

This compound (TiP) is an inorganic compound that exists in several polymorphic forms, most notably as an amorphous solid (aTiP) and in two crystalline layered structures, designated as α-TiP and γ-TiP. The arrangement of the phosphate and titanium oxide polyhedra, as well as the presence of water molecules and hydroxyl groups, dictates the material's properties, including its thermal stability. The synthesis conditions, such as temperature, reaction time, and the ratio of phosphorus pentoxide to titanium dioxide, play a crucial role in determining the resulting structure. Crystalline forms are often obtained under more demanding conditions, such as high temperatures and long reaction times, sometimes involving the use of an autoclave.

Thermal Decomposition of this compound

The thermal decomposition of this compound is a multi-step process that typically involves dehydration (loss of physically adsorbed and chemically bound water), followed by the condensation of phosphate groups at higher temperatures. The final products of thermal decomposition at very high temperatures are generally titanium pyrophosphate (TiP₂O₇) and ultimately titanium dioxide.

Amorphous this compound (aTiP)

Amorphous this compound, with a general formula often represented as TiO(OH)(H₂PO₄)·nH₂O, exhibits a less defined thermal decomposition profile compared to its crystalline counterparts. The process is characterized by a continuous loss of water over a broad temperature range, followed by the condensation of phosphate groups.

Thermal Decomposition Data for Amorphous this compound

| Temperature Range (°C) | Mass Loss (%) | Event |

|---|---|---|

| 60 - 160 | Variable | Loss of lattice and physically adsorbed water. |

| 160 - 700 | ~17.8% (for a specific formulation) | Condensation of phosphate units.[1] |

| > 700 | - | Conversion to pyrophosphate.[1] |

α-Titanium(IV) Phosphate (α-Ti(HPO₄)₂·H₂O)

The α-form of this compound has a well-defined layered structure. Its thermal decomposition is characterized by distinct steps corresponding to the loss of interlayer water and the subsequent condensation of hydrogen phosphate groups to form pyrophosphate.

Thermal Decomposition Data for α-Titanium(IV) Phosphate

| Temperature Range (°C) | Mass Loss (%) | Event |

|---|---|---|

| > 623 K (~350 °C) | Not specified | Onset of thermal instability.[2] |

| High Temperatures | Not specified | Formation of titanium pyrophosphate (TiP₂O₇). |

γ-Titanium(IV) Phosphate (γ-Ti(PO₄)(H₂PO₄)·2H₂O)

The γ-form of this compound also possesses a layered structure, but with a different stacking arrangement compared to the α-form. Its thermal decomposition is a sequential process involving dehydration to an intermediate phase and then condensation to pyrophosphate.

Thermal Decomposition Data for γ-Titanium(IV) Phosphate

| Temperature (°C) | Event |

|---|---|

| ~50 | Dehydration to a partially dehydrated form, γ'-Ti(PO₄)(H₂PO₄)·(2-x)H₂O (where x ≈ 1).[3] |

| Higher Temperatures | Further dehydration to the anhydrous β-Ti(PO₄)(H₂PO₄) form.[3] |

| 375 | Condensation to layered titanium pyrophosphate, Ti(PO₄)(H₂P₂O₇)₀.₅.[3] |

| High Temperatures | Final conversion to cubic titanium pyrophosphate (TiP₂O₇).[3] |

Experimental Protocols

The following sections detail the methodologies for the synthesis and thermal analysis of this compound.

Synthesis of this compound Polymorphs

3.1.1. Synthesis of Amorphous this compound (aTiP) from Titanyl Sulfate

This method produces amorphous this compound with the approximate formula TiO(OH)(H₂PO₄)·1.3H₂O.[4]

-

Materials: Titanium oxide, ammonium sulfate, sulfuric acid (97.9%), and wet-process phosphoric acid.

-

Procedure:

-

Prepare titanyl sulfate by mixing 50 g of titanium oxide with 500 g of ammonium sulfate and 1.0 liter of sulfuric acid (specific gravity 1.825).

-

Gradually heat the mixture to 200°C with continuous stirring to obtain a clear solution of titanyl sulfate.[4]

-

In a separate reactor, mix a calculated amount of phosphoric acid with the appropriate amount of the titanyl sulfate solution.

-

The optimal precipitation conditions are a reaction temperature of 65°C, a phosphoric acid concentration of 35.8% H₃PO₄, a reaction time of 30 minutes, a phosphoric acid addition time of 5 minutes, and a stirring speed of 400 rpm.[4]

-

Filter the resulting precipitate using a Buchner funnel and a vacuum pump.[4]

-

3.1.2. Synthesis of α-Titanium(IV) Phosphate (α-Ti(HPO₄)₂·H₂O) by Direct Precipitation

This protocol yields crystalline α-TiP from titanium tetrachloride and phosphoric acid.[2]

-

Materials: Titanium tetrachloride (TiCl₄) and phosphoric acid (H₃PO₄).

-

Procedure:

-

React concentrated TiCl₄ and H₃PO₄ at a stoichiometric Ti/P ratio of 1:2.

-

Allow the HCl gas generated during the reaction to bubble through a water trap.

-

After the reaction ceases, add distilled water to the reactor and stop stirring.

-

Allow the product to stand for 72 hours.

-

Wash the material with deionized water and centrifuge until the pH of the supernatant is constant.

-

Dry the final product at 110°C (383 K).[2]

-

3.1.3. Hydrothermal Synthesis of γ-Titanium(IV) Phosphate (γ-Ti(PO₄)(H₂PO₄)·2H₂O)

This method utilizes a protonated titanate precursor to form γ-TiP under hydrothermal conditions.[2]

-

Materials: Lepidocrocite-type potassium titanate, hydrochloric acid (1 M), and phosphoric acid (85%).

-

Procedure:

-

Prepare protonated titanate by ion-exchanging lepidocrocite-type potassium titanate in 1 M HCl.

-

Mix the protonated titanate with 85% H₃PO₄ and deionized water in a Teflon-lined autoclave.

-

Heat the mixture at a reaction temperature of 180 - 240°C.

-

After the reaction, filter the product, wash it with distilled water, and dry at 80°C.[2]

-

Thermal Analysis

The thermal stability of the synthesized this compound materials is evaluated using thermogravimetric analysis (TGA) and differential thermal analysis (DTA).

-

Instrumentation: A simultaneous thermal analyzer capable of performing TGA and DTA.

-

Sample Preparation: Accurately weigh 5-10 mg of the dried this compound powder into an alumina or platinum crucible.

-

Atmosphere: The analysis is typically performed under a controlled atmosphere, such as dry air or nitrogen, with a constant flow rate (e.g., 50 cm³/min).

-

Temperature Program:

-

Equilibrate the sample at a starting temperature of 30°C.

-

Ramp the temperature to an upper limit of 1000-1200°C at a linear heating rate of 10°C/min.

-

-

Data Analysis:

-

Record the sample weight as a function of temperature (TGA curve).

-

Record the temperature difference between the sample and a reference as a function of temperature (DTA curve).

-

Generate the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum weight loss rates.

-

High-Temperature X-ray Diffraction (HT-XRD)

HT-XRD is employed to identify the crystalline phases present at different stages of the thermal decomposition process.

-

Instrumentation: An X-ray diffractometer equipped with a high-temperature chamber.

-

Sample Preparation: Place a thin layer of the this compound powder on the sample holder of the high-temperature chamber.

-

Procedure:

-

Obtain an initial XRD pattern at room temperature.

-

Heat the sample to various target temperatures corresponding to the thermal events observed in the TGA/DTA curves.

-

At each target temperature, hold for a sufficient time to ensure thermal equilibrium and then collect the XRD pattern.

-

The diffraction data is typically collected over a 2θ range of 10-70°.

-

-

Data Analysis: Identify the crystalline phases present at each temperature by comparing the obtained XRD patterns with standard diffraction databases.

Visualization of Synthesis and Characterization Workflow

The following diagram illustrates the general workflow for the synthesis of different this compound polymorphs and their subsequent thermal characterization.

Caption: Synthesis and characterization workflow.

Conclusion

The thermal stability of this compound is highly dependent on its polymorphic form. Amorphous this compound displays a broad decomposition profile, while the crystalline α- and γ-forms exhibit more defined, stepwise thermal degradation patterns. Understanding these thermal properties is crucial for the application of this compound in various fields, especially in high-temperature processes or applications where thermal stability is a critical parameter. The provided experimental protocols offer a foundation for the synthesis and characterization of these materials, enabling further research and development.

References

An In-depth Technical Guide to the Ion-Exchange Properties of Titanium(IV) Phosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Titanium(IV) phosphate (TiP) is an inorganic ion exchanger that has garnered significant attention due to its remarkable thermal and chemical stability, high ion-exchange capacity, and unique selectivity for various metal ions.[1] These properties make it a versatile material with applications ranging from the removal of heavy metals and radionuclides from wastewater to potential uses in drug delivery and catalysis.[2][3] This technical guide provides a comprehensive overview of the ion-exchange properties of this compound, including its synthesis, characterization, and key applications, with a focus on providing practical information for researchers in the field.

This compound can exist in both amorphous and crystalline forms, with the most studied crystalline phases being α-TiP (Ti(HPO₄)₂·H₂O) and γ-TiP (Ti(PO₄)(H₂PO₄)·2H₂O).[4] The ion-exchange functionality of TiP arises from the presence of exchangeable protons in its structural phosphate groups, primarily –HPO₄ and –H₂PO₄.[2] The synthesis conditions, such as the titanium source, P₂O₅:TiO₂ molar ratio, temperature, and reaction time, critically influence the material's structure, degree of crystallinity, and the type and proportion of these active ion-exchange units.[2]

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, including precipitation, sol-gel, and hydrothermal routes. The choice of method and reaction parameters determines the final properties of the ion exchanger.

Experimental Protocol: Synthesis of Amorphous this compound by Precipitation

This protocol describes a common method for synthesizing amorphous TiP with a high ion-exchange capacity.

Materials:

-

Titanium(IV) oxysulfate sulfuric acid hydrate (TiOSO₄·xH₂SO₄·yH₂O)

-

Orthophosphoric acid (85% H₃PO₄)

-

Sulfuric acid (1 M H₂SO₄)

-

Deionized water

Procedure:

-

Prepare a clear acidic solution of TiOSO₄ by dissolving 30 g of titanium(IV) oxysulfate in 300 mL of 1 M H₂SO₄ solution.[4]

-

In a separate beaker, dilute the appropriate amount of 85% H₃PO₄ in 100 mL of 1 M H₂SO₄ to achieve the desired P:Ti molar ratio.[4]

-

Add the TiOSO₄ solution dropwise to the H₃PO₄ solution with constant stirring at room temperature.[4]

-

Continue stirring the resulting gel for several hours to ensure complete precipitation.

-

Allow the precipitate to age in the mother liquor overnight.

-

Filter the precipitate and wash it thoroughly with deionized water until the filtrate is neutral.

-

Dry the resulting this compound in an oven at a controlled temperature (e.g., 60-80 °C).

Characterization of this compound

A suite of analytical techniques is employed to characterize the structural, morphological, and thermal properties of synthesized TiP materials.

-

X-ray Diffraction (XRD): Used to determine the crystallinity of the material, identifying amorphous or specific crystalline phases like α-TiP or γ-TiP.[5]

-

Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDS): Provides information on the surface morphology and elemental composition of the TiP particles.[4]

-

Fourier-Transform Infrared Spectroscopy (FTIR): Helps to identify the functional groups present in the material, such as P-O, Ti-O, and O-H bonds, confirming the presence of phosphate and hydroxyl groups.[1]

-

Thermogravimetric Analysis (TGA): Used to study the thermal stability of the ion exchanger and to determine the water content.[1]

-

Solid-State ³¹P Magic Angle Spinning Nuclear Magnetic Resonance (MAS NMR): A powerful technique to probe the local environment of phosphorus atoms, distinguishing between different phosphate groups (e.g., –HPO₄ and –H₂PO₄).[5]

Ion-Exchange Properties and Data

The ion-exchange performance of this compound is quantified by its ion-exchange capacity (IEC) and its selectivity for different ions, often expressed by the distribution coefficient (Kd).

Determination of Ion-Exchange Capacity (IEC)

The IEC is a measure of the total number of exchangeable ions per unit weight of the material. A common method for its determination is through acid-base titration.

Experimental Protocol: IEC Determination by Titration

-

Accurately weigh 0.2 g of the synthesized TiP and place it in a flask.[4]

-

Add 50 mL of deionized water to the flask.[4]

-

Titrate the suspension with a standardized 0.1 M NaOH solution, measuring the pH after each addition of the titrant.[4]

-

Continue the titration until the pH of the solution remains constant.[4]

-

The ion-exchange capacity, expressed in milliequivalents per gram (meq/g), can be calculated from the volume of NaOH consumed to reach the equivalence point.

Table 1: Ion-Exchange Capacities of Various this compound Materials for Na⁺

| This compound Type | Synthesis Conditions | Ion-Exchange Capacity (meq/g) for Na⁺ | Reference |

| Amorphous TiP1 | TiOSO₄ source, HCl/water post-treatment | up to 7.2 | [6] |

| Amorphous TiP | P:Ti molar ratio of 10 | 16.9 | [4] |

| Amorphous TiP | P:Ti molar ratio of 5 | 15.8 | [4] |

| Amorphous TiP | P:Ti molar ratio of 2 | 12.3 | [4] |

| Crystalline α-TiP | Refluxing amorphous TiP with H₃PO₄ | ~7 | [7] |

Table 2: Ion-Exchange Capacities of this compound for Divalent and Trivalent Cations

| Cation | This compound Type | Ion-Exchange Capacity (meq/g) | Reference |

| Divalent ions (general) | Amorphous TiP1 | up to 3.8 | [6] |

| Cu²⁺ | Amorphous TiP | ~1.8 | [8] |

| Co²⁺ | Amorphous TiP | ~1.2 | [8] |

| Ni²⁺ | Amorphous TiP | ~1.0 | [8] |

| Fe³⁺ | Crystalline α-TiP | Higher affinity than divalent ions | [9] |

Selectivity and Distribution Coefficient (Kd)

The selectivity of an ion exchanger for a particular ion is described by the distribution coefficient (Kd), which is the ratio of the concentration of the ion in the solid phase to its concentration in the liquid phase at equilibrium.

Experimental Protocol: Determination of Distribution Coefficient (Kd)

-

Add a known weight of the TiP ion exchanger to a solution of known volume containing the metal ion of interest at a specific concentration.

-

Agitate the mixture for a sufficient time to reach equilibrium (typically several hours).

-

Separate the solid and liquid phases by filtration or centrifugation.

-

Analyze the concentration of the metal ion remaining in the liquid phase using a suitable analytical technique (e.g., Atomic Absorption Spectroscopy or Inductively Coupled Plasma Mass Spectrometry).

-

Calculate the Kd value using the following formula:

Kd (mL/g) = [ (Initial Concentration - Final Concentration) / Final Concentration ] * (Volume of Solution (mL) / Mass of Exchanger (g))

Table 3: Selectivity Order of Crystalline α-Titanium(IV) Phosphate for Various Cations

| Cation | Selectivity Ranking |

| Fe³⁺ | 1 |

| Cu²⁺ | 2 |

| Co²⁺ | 3 |

| Mn²⁺ | 4 |

| Cr³⁺ | 5 |

| Ni²⁺ | 6 |

Reference:[9]

Applications in Drug Development

The unique properties of this compound, particularly in its nanoparticle form, have opened avenues for its use in drug delivery systems. Its high surface area allows for significant drug loading, and its surface chemistry can be modified to achieve targeted delivery and controlled release.

Logical Workflow for TiP-Based Drug Delivery System Development

The development of a drug delivery system using this compound nanoparticles typically follows a structured workflow, from synthesis to in-vitro/in-vivo evaluation.

References

- 1. scispace.com [scispace.com]

- 2. diva-portal.org [diva-portal.org]

- 3. Construction of Local Drug Delivery System on Titanium-Based Implants to Improve Osseointegration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Titanium(IV), Zirconium(IV), and Cerium(IV) Phosphates Synthesized Under Mild Conditions—Composition Characteristics and Evaluation of Sorption Properties Towards Copper Ions in Comparison to Commercially Available Ion-Exchange Resins | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Revisiting syntheses of Ti(iv)/H2PO4–HPO4 functional ion-exchangers, properties and features - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. [PDF] The use of titanium (IV) phosphate for metal removal from aqueous and alcoholic samples | Semantic Scholar [semanticscholar.org]

- 9. Cation Exchange and Sorption Properties of Crystalline α-Titanium(IV) Phosphate | Semantic Scholar [semanticscholar.org]

Titanium(IV) Phosphate (CAS No. 17017-57-1): A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the synthesis, characterization, and multifaceted applications of titanium(IV) phosphate, a versatile inorganic material with significant potential in environmental remediation, catalysis, and advanced drug delivery systems.

Introduction

This compound (TiP), identified by the CAS number 17017-57-1, is an inorganic compound that has garnered considerable attention within the scientific community. Known for its remarkable thermal stability, chemical resistance, and significant ion-exchange capabilities, TiP presents a versatile platform for a wide array of applications.[1] Its unique structural properties, which can be tailored from crystalline to amorphous forms, allow for a broad spectrum of functionalities. The structure of this compound is characterized by phosphate tetrahedra linked to titanium-centered octahedra, creating robust polymeric frameworks that can be either layered or three-dimensional.[1] This structural adaptability makes it a valuable material in diverse fields of research.

This technical guide provides a comprehensive overview of this compound, with a particular focus on its synthesis, characterization, and applications relevant to researchers, scientists, and professionals in drug development. All quantitative data are summarized in structured tables for ease of comparison, and detailed experimental protocols for key procedures are provided. Furthermore, signaling pathways, experimental workflows, and logical relationships are visualized using Graphviz diagrams to offer a clear and concise understanding of the underlying concepts.

Physicochemical Properties

This compound is a white, crystalline or amorphous powder. Its properties are highly dependent on its specific phase and the method of synthesis. The fundamental physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 17017-57-1 | [2] |

| Molecular Formula | O4PTi+ | [2] |

| Molecular Weight | 142.84 g/mol | [2] |

| Appearance | White crystalline or amorphous powder | [3] |

| Thermal Stability | High | [1] |

| Chemical Resistivity | High | [1] |

Synthesis of this compound

The synthesis of this compound can be tailored to produce different structural phases, primarily crystalline (α-TiP and γ-TiP) and amorphous forms. The choice of precursor, reaction temperature, time, and post-synthesis treatment are critical factors that determine the final product's characteristics.[4]

Synthesis of Crystalline α-Titanium(IV) Phosphate (α-TiP)

Crystalline α-TiP, with the chemical formula Ti(HPO₄)₂·H₂O, is often synthesized via direct precipitation from titanium(III) solutions followed by oxidation, or through hydrothermal methods.[5]

Experimental Protocol: Synthesis of α-TiP from Ti(III)

-

Preparation of Ti(III) solution: A solution of titanium(III) chloride in phosphoric acid is prepared.

-

Oxidation: The Ti(III) in the phosphoric acid solution is oxidized to Ti(IV). This can be achieved by heating the solution in the presence of air or by bubbling oxygen through it.[5] Well-crystallized α-Ti(HPO₄)₂·H₂O can be prepared by the oxidation of Ti(III) in 15 M H₃PO₄ at 140 °C.[5]

-

Precipitation: As Ti(III) is oxidized to Ti(IV), α-titanium phosphate precipitates out of the solution.

-

Washing and Drying: The precipitate is then filtered, washed with deionized water to remove any unreacted precursors, and dried at a controlled temperature.

Synthesis of Crystalline γ-Titanium(IV) Phosphate (γ-TiP)

γ-Titanium phosphate, with the formula Ti(PO₄)(H₂PO₄)·2H₂O, is another crystalline phase that can be obtained under specific synthesis conditions, often involving higher temperatures or longer reaction times.[4]

Experimental Protocol: Synthesis of γ-TiP

-

Reaction Mixture: A titanium source, such as an amorphous TiP solid or a TiCl₃ solution, is mixed with a high concentration of phosphoric acid.[4]

-

Hydrothermal Treatment: The mixture is subjected to hydrothermal treatment in an autoclave at elevated temperatures (e.g., 250 °C) for an extended period (e.g., 48 hours).[4] Alternatively, refluxing for at least 18 hours can also yield γ-TiP.[4]

-

Isolation and Purification: The resulting solid is collected by filtration, washed thoroughly with deionized water, and dried.

Synthesis of Amorphous this compound (aTiP)

Amorphous this compound is often preferred for applications requiring high surface area and ion-exchange capacity.[6] Its synthesis is typically carried out under milder conditions compared to its crystalline counterparts.

Experimental Protocol: Synthesis of Amorphous TiP

-

Precursor Solution: A solution of a titanium salt, such as titanium(IV) chloride or titanyl sulfate, is prepared.[6][7]

-

Precipitation: Phosphoric acid is added to the titanium salt solution under controlled conditions of temperature (e.g., 65 °C) and stirring.[7] The optimal conditions for precipitation can include a reaction time of 30 minutes and a phosphoric acid concentration of 35.8%.[7]

-

Washing and Post-Treatment: The resulting amorphous precipitate is washed to remove impurities. A post-synthesis acid wash can be employed to control the nature of the phosphate groups on the surface.[2] Repeated washing with hydrochloric acid can lead to the formation of TiO(OH)(H₂PO₄)·H₂O.[1]

-

Drying: The final product is dried at a relatively low temperature to preserve its amorphous structure.

Table of Synthesis Parameters for Different TiP Phases

| Phase | Titanium Source | Temperature | Reaction Time | P₂O₅:TiO₂ Molar Ratio | Key Characteristics | Reference |

| α-TiP | TiCl₄ solution | 60-180 °C | 12 h - 4 days | 2:1 - 3.3:1 | Layered crystalline structure | [4] |

| α-TiP | Ti powder | 140 °C | - | 12.5:1 | Well-crystallized | [4][5] |

| γ-TiP | Amorphous TiP solid | 250 °C | 48 h | 19.5:1 | Crystalline, requires autoclave | [4] |

| γ-TiP | TiCl₃ solution | Reflux | ≥ 18 h | 8.5:1 | Crystalline | [4] |

| Amorphous TiP | Titanyl sulfate | 65 °C | 30 min | - | High surface area, high ion-exchange capacity | [7] |

Synthesis Workflow Diagram

Caption: Synthesis pathways for different phases of this compound.

Characterization Techniques

A comprehensive characterization of this compound is essential to understand its structure-property relationships. A variety of analytical techniques are employed for this purpose.

-

X-ray Diffraction (XRD): Used to determine the crystalline phase, purity, and crystallite size of the synthesized materials. Amorphous materials will show broad, diffuse peaks, while crystalline phases like α-TiP and γ-TiP exhibit sharp, well-defined diffraction patterns.[1]

-

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDS): SEM provides information on the morphology, particle size, and surface texture of the TiP particles. EDS is used for elemental analysis, confirming the presence and relative ratios of titanium, phosphorus, and oxygen.

-

Transmission Electron Microscopy (TEM): Offers higher resolution imaging of the material's internal structure and morphology.

-

Fourier-Transform Infrared Spectroscopy (FTIR): Helps to identify the functional groups present in the material, such as P-O, Ti-O, and O-H bonds, providing insights into the phosphate and hydroxyl groups.

-

Thermogravimetric Analysis (TGA): Used to study the thermal stability of the material and to determine the amount of water of hydration. The thermal decomposition of γ-titanium phosphate has been studied using TGA, revealing intermediate layered phases.[8]

-

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P and ⁴⁷/⁴⁹Ti NMR are powerful techniques for probing the local chemical environments of phosphorus and titanium atoms, providing detailed structural information.[2]

-

X-ray Absorption Spectroscopy (XAS): Techniques like X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) provide information on the oxidation state and coordination environment of the titanium atoms.[2]

Characterization Workflow Diagram

Caption: A typical workflow for the characterization of this compound.

Applications

The unique properties of this compound make it a promising material for a variety of applications.

Ion Exchange and Environmental Remediation

This compound is an excellent inorganic ion exchanger, particularly effective in the removal of heavy metal ions from aqueous solutions.[1] The ion-exchange capacity is attributed to the presence of exchangeable protons in its structural hydroxyl and phosphate groups (-HPO₄ and -H₂PO₄).[4]

Ion-Exchange Performance Data

| Metal Ion | Adsorption Capacity (meq/g) | Medium | Reference |

| Na⁺ | up to 7.2 | Aqueous | [9] |

| Divalent Ions (general) | up to 3.8 | Aqueous | [9] |

| Cu²⁺, Co²⁺, Ni²⁺ | - | Water, Ethanol solutions | [10] |

Experimental Protocol: Batch Adsorption Study for Heavy Metal Removal

-

Preparation of Metal Ion Solution: A stock solution of the target heavy metal ion (e.g., Cu²⁺, Pb²⁺, Cd²⁺) of a known concentration is prepared.

-

Adsorption Experiment: A known mass of this compound is added to a fixed volume of the metal ion solution in a flask.

-

Equilibration: The flask is agitated at a constant temperature for a specific period to reach equilibrium. Kinetic studies have shown that equilibrium is often reached within 10-40 minutes.[10]

-

Analysis: The mixture is filtered, and the concentration of the metal ion remaining in the filtrate is determined using techniques such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

-

Calculation of Adsorption Capacity: The amount of metal ion adsorbed per unit mass of the adsorbent is calculated using the initial and final concentrations of the metal ion.

Ion-Exchange Mechanism Diagram

Caption: Schematic of the ion-exchange mechanism on the surface of this compound.

Catalysis

Titanium phosphate complexes have demonstrated potent catalytic activity in various chemical reactions, including organic synthesis and polymerization.[3] They can act as solid acid catalysts, facilitating reactions such as esterification.[11] The high surface area and tunable acidity of amorphous titanium phosphate make it particularly attractive for catalytic applications.

Drug Delivery

The biocompatibility and high surface area of this compound nanoparticles make them promising candidates for drug delivery systems.[12] They can be functionalized to enhance drug loading capacity and achieve targeted delivery.

Drug Delivery Application Data

| Drug | Carrier System | Loading Efficiency | Key Finding | Reference |

| KS-01 (hydrophobic drug) | TiP-PEG/peptide nanoparticles | ~29.8 mg/g | Enhanced therapeutic efficacy by improving water solubility | [12] |

| Doxorubicin | FA-functionalized TiP nanoparticles | - | Enhanced folate-receptor-mediated cellular uptake | [13] |

Experimental Protocol: Drug Loading on TiP Nanoparticles

-

Nanoparticle Synthesis and Functionalization: Titanium phosphate nanoparticles are synthesized and, if required, functionalized with targeting ligands (e.g., folic acid) or polymers (e.g., PEG) to improve biocompatibility and circulation time.[12]

-

Drug Incubation: A solution of the drug is incubated with a dispersion of the TiP nanoparticles under specific conditions (e.g., pH, temperature, time) to allow for drug adsorption or encapsulation.

-

Separation and Quantification: The drug-loaded nanoparticles are separated from the solution by centrifugation. The amount of unloaded drug in the supernatant is quantified using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

-

Calculation of Loading Efficiency: The drug loading efficiency is calculated as the percentage of the initial drug that has been loaded onto the nanoparticles.

Drug Delivery Mechanism Diagram

Caption: A conceptual diagram of targeted drug delivery using functionalized TiP nanoparticles.

Biocompatibility and Biomedical Applications

Titanium and its compounds, including titanium phosphate, are generally considered biocompatible.[14] The biocompatibility of titanium-based materials is largely attributed to the formation of a stable, passive titanium dioxide (TiO₂) layer on their surface, which prevents the release of potentially toxic ions.[14] Studies on calcium phosphate coatings on titanium alloys have shown good biocompatibility, promoting cell proliferation and reducing inflammatory responses.[15] While specific cytotoxicity data for this compound with CAS number 17017-57-1 is limited, the general biocompatibility of titanium-based materials supports its potential for use in biomedical applications, including as a component in bone cements and as coatings for implants. However, comprehensive in vitro and in vivo studies are necessary to fully establish the safety profile of this compound for specific drug delivery and biomedical applications.

Safety and Handling

A Safety Data Sheet (SDS) for a substance with a similar CAS number indicates that titanium phosphate may cause acute oral toxicity (Category 4), skin irritation (Category 2), and serious eye irritation (Category 2A).[15] It is also classified as a specific target organ toxicant for single exposure, causing respiratory tract irritation (Category 3).[15] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection, should be used when handling this material. It should be handled in a well-ventilated area, and dust formation should be avoided.[15]

Conclusion

This compound (CAS No. 17017-57-1) is a highly versatile inorganic material with a wide range of properties and applications that are of significant interest to researchers and drug development professionals. Its tunable structure, from crystalline to amorphous, allows for the optimization of its characteristics for specific functions, including efficient ion exchange for environmental remediation, robust catalysis, and innovative drug delivery systems. The ability to functionalize its surface further expands its potential in targeted therapies. While the biocompatibility of titanium-based materials is well-established, further investigation into the specific toxicological profile of this compound is crucial for its advancement in biomedical applications. The detailed synthesis protocols, characterization techniques, and application data provided in this guide offer a solid foundation for future research and development of this promising material.

References

- 1. researchgate.net [researchgate.net]

- 2. pub.epsilon.slu.se [pub.epsilon.slu.se]

- 3. nbinno.com [nbinno.com]

- 4. diva-portal.org [diva-portal.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Revisiting the thermal decomposition of layered gamma-titanium phosphate and structural elucidation of its intermediate phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Revisiting syntheses of Ti(iv)/H2PO4–HPO4 functional ion-exchangers, properties and features - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. [PDF] The use of titanium (IV) phosphate for metal removal from aqueous and alcoholic samples | Semantic Scholar [semanticscholar.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Multifunctional titanium phosphate carriers for enhancing drug delivery and evaluating real-time therapeutic efficacy of a hydrophobic drug component in Euphorbia kansui - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Multifunctional titanium phosphate nanoparticles for site-specific drug delivery and real-time therapeutic efficacy evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. grokipedia.com [grokipedia.com]

- 15. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Solubility of Titanium(IV) Phosphate

Abstract

This technical guide provides a comprehensive overview of the solubility of this compound in various solvents. This compound, an inorganic compound with the general formula Ti₃(PO₄)₄, is characterized by its low solubility in aqueous solutions and common organic solvents. However, its solubility is significantly influenced by the presence of strong acids and complexing agents. This document collates available quantitative and qualitative data, details experimental protocols for solubility determination, and presents a visual representation of the factors influencing its dissolution. This guide is intended to be a valuable resource for researchers and professionals working with titanium-based compounds in diverse applications, including materials science and drug development.

Introduction

This compound encompasses a family of inorganic compounds with varying stoichiometry and hydration states. Generally, it is a white, amorphous or crystalline solid that is sparingly soluble in water. This low solubility is a key characteristic, but understanding its behavior in different chemical environments is crucial for its application and synthesis. The dissolution of this compound is primarily governed by chemical reactions that lead to the formation of soluble titanium complexes.

Solubility Profile of this compound

The solubility of this compound is highly dependent on the nature of the solvent, temperature, and pH. While it is practically insoluble in water and non-polar organic solvents, it exhibits significant solubility in strong mineral acids and solutions containing complexing agents.

Aqueous Solubility

This compound is generally considered insoluble in water. The strong ionic and covalent bonds within the crystal lattice contribute to its low solubility.

Solubility in Acidic Solutions

This compound demonstrates notable solubility in strong acids. This is attributed to the protonation of the phosphate anions and the formation of soluble titanium complexes.

-

Phosphoric Acid: Concentrated phosphoric acid is an effective solvent for this compound. The dissolution process involves the formation of soluble phosphato-titanium complexes. For example, the dissolution of orthotitanic acid in 85% phosphoric acid can yield a titanium(IV) concentration of 8.0 g/L[1].

-

Hydrochloric Acid (HCl): The solubility in HCl is dependent on the acid concentration and temperature. While dilute HCl has a limited effect, concentrated solutions can facilitate dissolution.

-

Sulfuric Acid (H₂SO₄): Similar to other strong acids, sulfuric acid can dissolve this compound, with the effectiveness increasing with acid concentration and temperature. The dissolution process leads to the formation of titanyl sulfate (TiOSO₄)[2].

-

Hydrofluoric Acid (HF): HF is a particularly effective solvent due to the formation of highly stable fluoro-titanium complexes.

Solubility in Alkaline Solutions

This compound can react with concentrated alkaline solutions, such as sodium hydroxide (NaOH), to form alkali titanates. This reaction leads to the decomposition of the phosphate salt rather than simple dissolution[3].

Solubility in Organic Solvents

This compound is generally insoluble in common organic solvents such as ethanol and acetone. However, organo-soluble this compound complexes can be synthesized, which are soluble in solvents like tetrahydrofuran (THF)[4].

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound in various solvents. It is important to note that specific solubility values are scarce in the literature, and much of the information is descriptive.

| Solvent | Temperature (°C) | Concentration of Solvent | Solubility | Notes |

| Water | Ambient | - | Insoluble | [5][6] |

| Phosphoric Acid (H₃PO₄) | Ambient | 85% | 8.0 g/L (as Ti(IV)) | Dissolution of a titanium precursor to form a phosphato-titanium complex solution.[1] |

| Sulfuric Acid (H₂SO₄) | Ambient | Concentrated | Soluble | Forms titanyl sulfate complexes.[2] |

| Hydrochloric Acid (HCl) | Ambient | Concentrated | Soluble | Dissolution is generally slow and depends on the specific form of titanium phosphate. |

| Hydrofluoric Acid (HF) | Ambient | Concentrated | Soluble | Forms stable fluoro-titanium complexes. |

| Sodium Hydroxide (NaOH) | 60 - 90 | 5 M | Reactive | Reacts to form sodium titanate nanofibers and nanotubes.[3] |

| Ammonium Hydroxide (NH₄OH) | Ambient | - | Insoluble | Gamma-titanium phosphate can undergo ion exchange with ammonium ions.[7] |

| Ethanol | Ambient | - | Insoluble | [8] |

| Acetone | Ambient | - | Insoluble | General observation for inorganic salts. |

| Tetrahydrofuran (THF) | 25 | - | Soluble (for specific organo-complexes) | Organically modified titanium phosphates show solubility.[4] |

Experimental Protocols for Solubility Determination

The determination of the solubility of a sparingly soluble salt like this compound requires precise and well-controlled experimental procedures. The two primary methods are gravimetric and spectroscopic analysis.

Gravimetric Method

This classical method involves measuring the mass of the dissolved solute in a known volume of a saturated solution.

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound powder to the chosen solvent in a sealed, temperature-controlled vessel.

-

Agitate the mixture for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. The vessel should be maintained at a constant temperature.

-

-

Phase Separation:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant liquid using a volumetric pipette. To avoid transferring solid particles, the pipette tip can be fitted with a filter.

-

-

Solvent Evaporation:

-

Transfer the filtered supernatant to a pre-weighed, dry evaporating dish.

-

Heat the dish gently in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (e.g., 100-120°C).

-

-

Mass Determination:

-

Cool the evaporating dish in a desiccator to room temperature.

-

Weigh the dish containing the dry residue.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the difference between the final mass of the dish with the residue and the initial mass of the empty dish.

-

Solubility is typically expressed in grams per liter (g/L) or moles per liter (mol/L).

-

Spectroscopic Method (UV-Vis)

This method is suitable for determining low concentrations of dissolved titanium and relies on the formation of a colored complex that can be quantified using UV-Vis spectrophotometry.

Protocol: